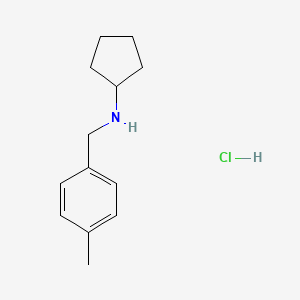

N-(4-Methylbenzyl)cyclopentanamine hydrochloride; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Methylbenzyl)cyclopentanamine hydrochloride” is a chemical compound with the CAS Number: 70000-57-6 . It has a molecular weight of 225.76 and its IUPAC name is N-(4-methylbenzyl)cyclopentanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “N-(4-Methylbenzyl)cyclopentanamine hydrochloride” is 1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(4-Methylbenzyl)cyclopentanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 225.76 .Aplicaciones Científicas De Investigación

1. Peripheral Dopamine Blocking Agent

N-(4-Methylbenzyl)cyclopentanamine hydrochloride has been synthesized and studied for its role as a peripheral dopamine blocking agent. Jarboe et al. (1978) found that the compound was effective in antagonizing the low-dose hypotensive effect of dopamine, suggesting its potential use in cardiovascular research (Jarboe, Lipson, Bannon, & Dunnigan, 1978).

2. Inhibition of Nucleoside Transport Proteins

The compound's derivative, particularly its use in the context of nucleoside transport proteins, has been studied. Tromp et al. (2005) explored the synthesis and biological evaluation of N-(4-Methylbenzyl)cyclopentanamine hydrochloride derivatives as inhibitors of the nucleoside transport protein ENT1 (Tromp, Spanjersberg, von Frijtag Drabbe Künzel, & IJzerman, 2005).

3. Corrosion Inhibition in Industrial Applications

Interestingly, derivatives of N-(4-Methylbenzyl)cyclopentanamine hydrochloride have been explored in industrial applications, such as corrosion inhibition. Aziz et al. (2022) discussed the use of a related compound as an acid corrosion inhibitor for mild steel surfaces in hydrochloric acid, showcasing its utility beyond the biological context (Aziz, Abdulkareem, Annon, Hanoon, Al-Kaabi, Shaker, Alamiery, Wan Nor Roslam Wan Isahak, & Takriff, 2022).

4. Synthesis of Benzylamine Derivatives

The synthesis of benzylamine derivatives, including N-(4-Methylbenzyl)cyclopentanamine hydrochloride, has been an area of interest. Clark et al. (1984) studied the synthesis of a series of 4-aminobenzamides, highlighting the chemical properties and potential applications of such compounds (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

5. Application in Biomimetic Alkaloid Syntheses

The compound and its derivatives have also been used in biomimetic alkaloid syntheses. Kuehne and Earley (1983) reported on two total syntheses of minovincine, employing methods that could potentially involve N-(4-Methylbenzyl)cyclopentanamine hydrochloride or similar compounds (Kuehne & Earley, 1983).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]cyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLVXXMDIYPLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589486 |

Source

|

| Record name | N-[(4-Methylphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methylbenzyl)cyclopentanamine hydrochloride | |

CAS RN |

70000-57-6 |

Source

|

| Record name | N-[(4-Methylphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)

![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)

![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)

![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)

![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)

amine hydrochloride](/img/structure/B6319730.png)

amine hydrochloride](/img/structure/B6319748.png)

![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)